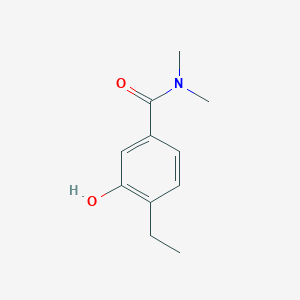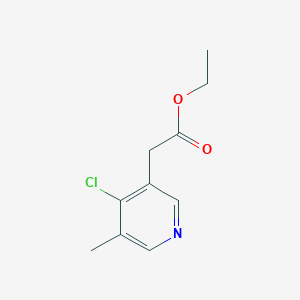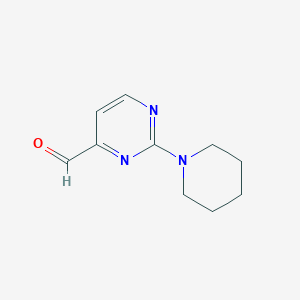
2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde is a heterocyclic compound that features both a piperidine and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde typically involves the reaction of piperidine with pyrimidine-4-carbaldehyde under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyrimidine-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, and the product is purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Piperidin-1-YL)pyrimidine-4-carboxylic acid.
Reduction: 2-(Piperidin-1-YL)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde is largely dependent on its interaction with biological targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
2-(Piperidin-1-YL)pyridine-4-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Piperidin-1-YL)quinoline-4-carbaldehyde: Contains a quinoline ring, offering different biological activities.
2-(Piperidin-1-YL)benzimidazole-4-carbaldehyde: Features a benzimidazole ring, known for its pharmacological properties.
Uniqueness
2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde is unique due to its combination of a piperidine and pyrimidine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile functionalization and interaction with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-piperidin-1-ylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-4-5-11-10(12-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChIキー |
CVWSXJLCNRLRRM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
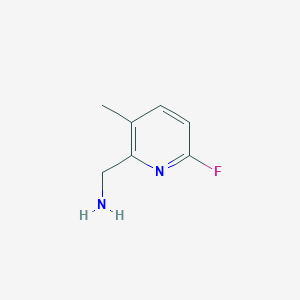


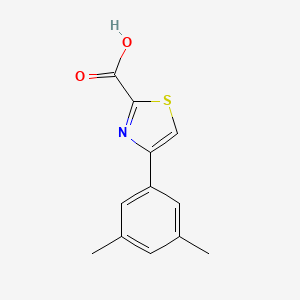
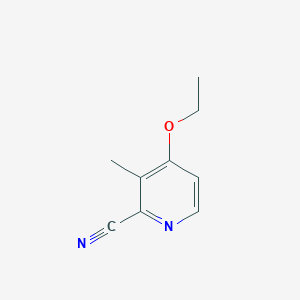
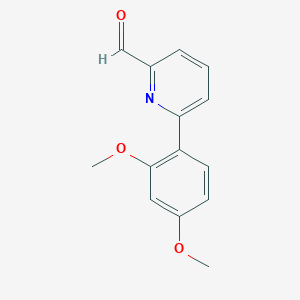
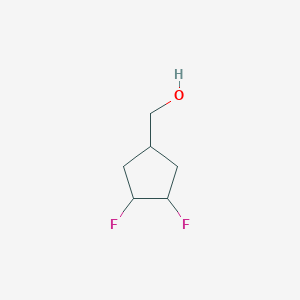
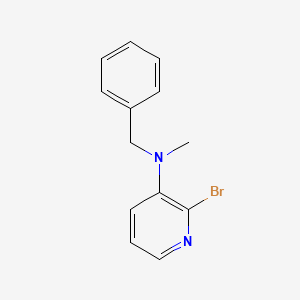
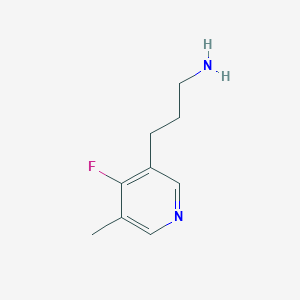
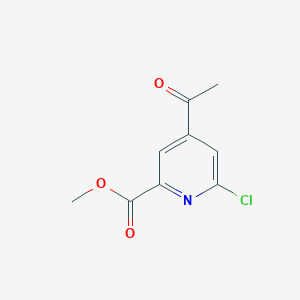
![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)
